molecular formula C17H20BrF5O6 B15142489 Bromo-PEG4-PFP ester

Bromo-PEG4-PFP ester

Cat. No.: B15142489
M. Wt: 495.2 g/mol
InChI Key: HORNROGUSFXYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo-PEG4-PFP ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. This compound is characterized by its ability to form stable, irreversible amide bonds with amine groups, making it a valuable tool in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo-PEG4-PFP ester typically involves the reaction of a PEG linker with pentafluorophenyl (PFP) ester and a bromine-containing compound. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) and may require the presence of a base to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Bromo-PEG4-PFP ester primarily undergoes substitution reactions due to the presence of the bromine atom and the PFP ester group. These reactions typically involve nucleophiles such as amines, which replace the bromine or the PFP ester group to form new compounds .

Common Reagents and Conditions

    Reagents: Amines, bases (e.g., triethylamine), organic solvents (e.g., DCM, DMF)

    Conditions: Room temperature to slightly elevated temperatures, inert atmosphere (e.g., nitrogen or argon)

Major Products Formed

The major products formed from the reactions of this compound are amide bonds with primary amines, resulting in stable, irreversible compounds. These products are often used in further chemical modifications or as intermediates in the synthesis of more complex molecules .

Mechanism of Action

Bromo-PEG4-PFP ester exerts its effects through the formation of stable amide bonds with primary amines. This reaction is facilitated by the PFP ester group, which is highly reactive towards nucleophiles. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This connection enables the ubiquitin-proteasome system to selectively degrade the target protein, thereby modulating its levels within the cell .

Properties

Molecular Formula

C17H20BrF5O6

Molecular Weight

495.2 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C17H20BrF5O6/c18-2-4-26-6-8-28-10-9-27-7-5-25-3-1-11(24)29-17-15(22)13(20)12(19)14(21)16(17)23/h1-10H2

InChI Key

HORNROGUSFXYFW-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCBr)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.